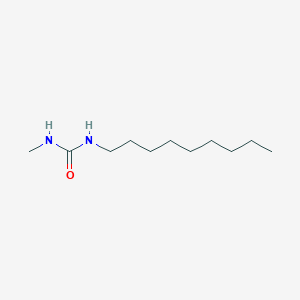
3-Methyl-1-nonylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-nonylurea is a synthetic compound that belongs to the family of urea derivatives. It is an organic compound that has a molecular formula of C11H24N2O and a molecular weight of 200.33 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
作用機序
The mechanism of action of 3-Methyl-1-nonylurea is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of fungal cells by disrupting their cell wall and membrane integrity. In addition, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 3-Methyl-1-nonylurea in lab experiments include its high yield, low toxicity, and broad-spectrum activity. The compound is relatively easy to synthesize, and it can be used in various experimental models. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in the experimental system.
将来の方向性
There are several future directions for the research on 3-Methyl-1-nonylurea. One direction is to explore its potential applications in agriculture as a pesticide or herbicide. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its efficacy and reduce its toxicity. Finally, the compound can be tested in clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. The compound has been shown to exhibit anticancer, antifungal, and antiviral activities, and its mechanism of action is not fully understood. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound is a promising compound that warrants further investigation for its potential applications in various fields.
合成法
The synthesis of 3-Methyl-1-nonylurea involves the reaction of 3-methyl-1-nonylamine with urea in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of the product is high. This method has been reported in several scientific journals, and it has been optimized for scale-up production.
科学的研究の応用
3-Methyl-1-nonylurea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have a broad-spectrum antifungal activity against various fungal pathogens. In addition, this compound has been shown to have antiviral activity against several viruses, including influenza A and B viruses.
特性
IUPAC Name |
1-methyl-3-nonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-4-5-6-7-8-9-10-13-11(14)12-2/h3-10H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFRNDYYPOMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

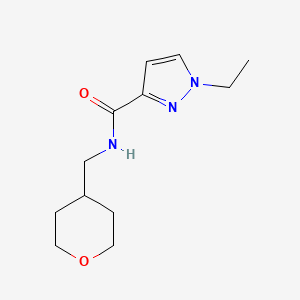

![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

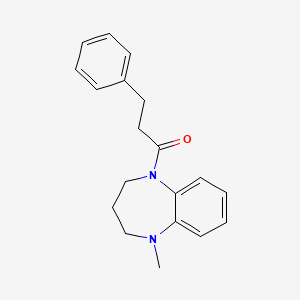
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)
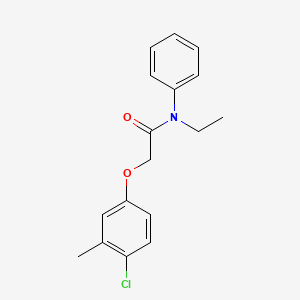

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
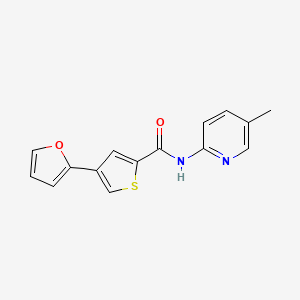
![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)